Tri-Halogenation Increases Lipophilicity vs. 4,7-Dichloro Analog, Enhancing Predicted Membrane Permeability
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate exhibits a computed XLogP3-AA of 4.4, which is 0.7 log units higher than that of Ethyl 4,7-dichloroquinoline-3-carboxylate (XLogP3-AA = 3.7) [1]. TPSA is identical at 39.2 Ų for both compounds, meaning the increased lipophilicity is achieved without penalty to polar surface area [2]. The higher LogP extends the compound's suitability into more lipophilic target binding sites compared to the di-chloro analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | Ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5): XLogP3-AA = 3.7 |
| Quantified Difference | ΔLogP = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This quantifiable increase in lipophilicity expands the compound's applicability for projects targeting hydrophobic binding pockets or requiring improved membrane permeation, a key differentiator in lead optimization screening cascades.
- [1] PubChem Compound Summary for CID 75530088: XLogP3-AA 4.4. View Source
- [2] PubChem Compound Summary for CID 12256460: XLogP3-AA 3.7; TPSA 39.2 Ų. View Source
